3-Benzylaniline
Overview
Description
3-Benzylaniline is a useful research compound. Its molecular formula is C13H13N and its molecular weight is 183.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 210972. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Agents Development : N-Benzylanilines, derivatives of 3-Benzylaniline, have been explored as fatty acid synthesis inhibitors, showing significant activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). One study highlighted compound 4k, a specific N-benzylaniline derivative, for its strong antibacterial activity against clinical MRSA strains and its potential in inhibiting and eradicating biofilms, indicating its use in developing anti-staphylococcal drugs (Zhang et al., 2019).
Synthesis of Conducting Polymer Films : In material science, N-benzylaniline has been used in the electrochemical polymerization process. This process yields conducting polymer films, which have applications in electronics. Research shows these polymers exhibit good conductivity and solubility in certain solvents, indicating their potential in various technological applications (Dong & Li, 1989).
Anti-Chlamydial Agents : Substituted N-benzylanilines have been synthesized and evaluated for their anti-chlamydial activity. Some derivatives demonstrated low cytotoxicity and high efficacy against chlamydial infections, suggesting their potential as therapeutic agents (Luyksaar et al., 2021).
VEGFR Tyrosine Kinase Inhibitors : N-Benzylanilines have been designed and synthesized as inhibitors of vascular endothelial growth factor (VEGF)-2, playing a role in inhibiting VEGFR-2 tyrosine kinase. Such compounds have potential applications in treating diseases related to abnormal angiogenesis, like cancer (Uno et al., 2008).
Safety and Hazards
According to the safety data sheet, 3-Benzylaniline is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . Specific target organ toxicity can occur after a single exposure, with the respiratory system being the target organ . In the event of fire, self-contained breathing apparatus should be worn .
Mechanism of Action
Mode of Action
The exact mode of action of 3-Benzylaniline is currently unknown due to the lack of specific studies on this compound . It’s possible that this compound interacts with its targets in a way that alters their function, leading to changes in cellular processes. More research is required to elucidate these interactions.
Biochemical Pathways
It’s worth noting that metabolic intermediates of biochemical pathways can act as intra- and extracellular signaling molecules affecting cellular responses . The effects of this compound on these pathways could potentially influence a variety of biological processes.
Action Environment
The action of this compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules These factors could affect the stability, efficacy, and action of the compound
Properties
IUPAC Name |
3-benzylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N/c14-13-8-4-7-12(10-13)9-11-5-2-1-3-6-11/h1-8,10H,9,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZYMMTQDXHJALZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70976985 | |
Record name | 3-Benzylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70976985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61424-26-8 | |
Record name | 61424-26-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210972 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Benzylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70976985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Benzylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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